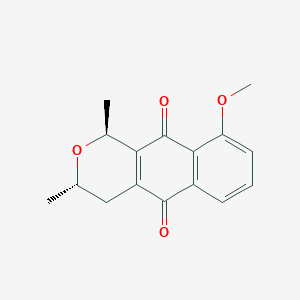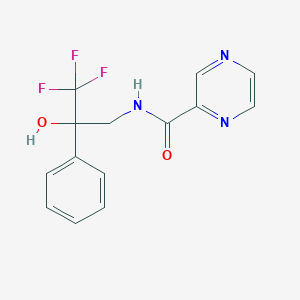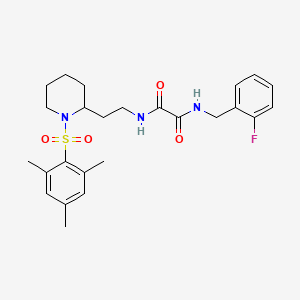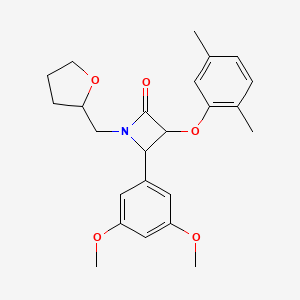
异艾素
描述
异硫黄素是一种从植物Eleutherine plicata中分离得到的萘醌衍生物。 它以其多种生物活性而闻名,包括抗真菌、抗病毒和抗肿瘤特性 。这种化合物因其潜在的治疗应用,特别是在传统医学中,而被广泛研究。
科学研究应用
作用机制
异硫黄素通过多种机制发挥作用:
抗真菌和抗病毒活性: 它破坏真菌和病毒的细胞膜完整性,导致细胞死亡.
抗肿瘤活性: 异硫黄素通过调节氧化应激并与拓扑异构酶 II 相互作用,诱导癌细胞凋亡
抗炎活性: 它选择性地调节 T 辅助细胞介导的免疫反应.
生化分析
Biochemical Properties
Isoeleutherin interacts with several enzymes and proteins. For instance, it has been shown to interact with Trypanothione Reductase (TR), an enzyme crucial for the survival of certain parasites . Additionally, isoeleutherin has been found to interact with highly conserved residues from the binding cavity of the cytochrome bc1 complex, a protein found in mitochondria .
Cellular Effects
Isoeleutherin has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to have cytotoxic effects, causing higher rates of DNA fragmentation . It also selectively stimulates IFNγ production, enhancing Th1-mediated immune responses .
Molecular Mechanism
Isoeleutherin exerts its effects at the molecular level through several mechanisms. It interacts with the cytochrome bc1 complex in a similar manner to the anti-malarial drug atovaquone . This interaction is thought to be responsible for its antiplasmodial activity. Furthermore, isoeleutherin has been found to stimulate the activation of T-bet gene transcription, which is crucial for the production of IFNγ .
Temporal Effects in Laboratory Settings
The effects of isoeleutherin have been observed over time in laboratory settings. For instance, it has been found to have a half-life of 6.11 hours when administered orally to rats . This suggests that isoeleutherin is relatively stable in vivo.
Dosage Effects in Animal Models
The effects of isoeleutherin vary with different dosages in animal models. In a study involving rats, it was found that isoeleutherin had an absolute oral bioavailability of 5.38%
Metabolic Pathways
It is known that isoeleutherin interacts with enzymes such as TR and the cytochrome bc1 complex, suggesting that it may be involved in the metabolic pathways associated with these enzymes .
Transport and Distribution
Isoeleutherin is transported and distributed within cells and tissues. A study involving rats found that isoeleutherin had the highest distribution in the small intestine following oral administration
Subcellular Localization
Given its interactions with mitochondrial proteins such as the cytochrome bc1 complex , it is possible that isoeleutherin may be localized to the mitochondria
准备方法
合成路线和反应条件: 异硫黄素可以通过 2-乙酰基-3-烯丙基-8-甲氧基-1,4-萘醌的分子内环化合成。 这种前体是通过路易斯酸介导的 2-乙酰基-8-甲氧基-1,4-萘醌与烯丙基三甲基锡烷的烯丙基化获得的 .
工业生产方法:
化学反应分析
反应类型: 异硫黄素经历各种化学反应,包括:
氧化: 异硫黄素可以被氧化形成不同的醌衍生物。
还原: 它可以被还原形成氢醌衍生物。
取代: 异硫黄素可以参与取代反应,特别是在醌部分。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 在各种条件下使用卤素和亲核试剂等试剂。
主要产物:
氧化: 形成醌衍生物。
还原: 形成氢醌衍生物。
取代: 形成取代的萘醌衍生物。
相似化合物的比较
异硫黄素通常与其他萘醌衍生物(如硫黄素和硫黄醇)进行比较。 这些化合物具有相似的生物活性,但在化学结构和具体作用方面有所不同 .
类似化合物:
硫黄素: 以其抗真菌和冠状动脉增强活性而闻名。
硫黄醇: 具有抗氧化和抗疟疾特性.
异硫黄素的独特性: 异硫黄素以其强大的抗肿瘤活性及其对免疫反应的选择性调节而脱颖而出,使其成为进一步治疗开发的有希望的候选者 .
属性
IUPAC Name |
(1S,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJIIJBMBCZPSW-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078723-14-4, 64869-74-5 | |
| Record name | Isoeleutherin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1078723144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOELEUTHERIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LZK6NO39X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOELEUTHERIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059QL9S53Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the known molecular targets of Isoeleutherin?
A1: Research suggests that Isoeleutherin interacts with several molecular targets, including:
- Trypanothione Reductase (TR): Molecular docking and molecular dynamics simulations indicate that Isoeleutherin exhibits favorable interactions with TR, an enzyme crucial for the survival of Leishmania parasites. []
- Topoisomerase II: Isoeleutherin demonstrates a good complementarity within the active site of Topoisomerase II, a key enzyme involved in DNA replication and repair. []
- Caspase 8: Studies have explored Isoeleutherin's activity on Caspase 8, a protease involved in apoptosis (programmed cell death). []
- Nitric Oxide Synthase (iNOS): Research indicates that Isoeleutherin, alongside other compounds from Eleutherine americana, can inhibit iNOS, an enzyme involved in the production of nitric oxide, potentially impacting inflammatory responses. []
Q2: How does Isoeleutherin's interaction with these targets translate into potential therapeutic effects?
A2: The interaction of Isoeleutherin with these targets suggests several potential therapeutic applications:
- Anti-leishmanial activity: By inhibiting TR, Isoeleutherin may disrupt the redox balance in Leishmania parasites, leading to their death. []
- Anticancer activity: Interference with Topoisomerase II function can inhibit cancer cell growth and proliferation. []
- Anti-inflammatory activity: Inhibition of iNOS suggests a potential role for Isoeleutherin in modulating inflammatory processes. []
Q3: What is the molecular formula and weight of Isoeleutherin?
A3: Isoeleutherin has the molecular formula C15H14O5 and a molecular weight of 274.26 g/mol.
Q4: What spectroscopic data are available for Isoeleutherin?
A4: Various research articles report spectroscopic data for Isoeleutherin, including:
- NMR (Nuclear Magnetic Resonance) spectroscopy: 1D and 2D NMR experiments have been crucial in elucidating the structure of Isoeleutherin. [, ]
- Mass spectrometry (MS): MS data provide information about the molecular mass and fragmentation patterns of Isoeleutherin. [, ]
Q5: Is there information on the stability of Isoeleutherin under various conditions (e.g., temperature, pH, light)?
A: While specific data on Isoeleutherin's stability under various conditions is limited in the provided research, studies highlight the importance of proper formulation strategies to enhance its stability and bioavailability. []
Q6: Does Isoeleutherin exhibit any known catalytic properties?
A6: The current research primarily focuses on Isoeleutherin's biological activity rather than catalytic properties. No studies in the provided set explore its potential as a catalyst.
Q7: How has computational chemistry been employed in Isoeleutherin research?
A7: Computational chemistry plays a significant role in understanding Isoeleutherin's interactions with its targets:
- Molecular docking: This technique has been used to predict the binding mode and affinity of Isoeleutherin to enzymes like TR and Topoisomerase II. [, ]
- Molecular dynamics simulations: These simulations provide insights into the stability of the Isoeleutherin-target complex and the dynamic interactions within the binding site. []
- Pharmacokinetic parameter prediction: Computational models have been used to predict Isoeleutherin's absorption, distribution, metabolism, and excretion (ADME) properties. []
Q8: How do structural modifications of Isoeleutherin affect its biological activity?
A8: Studies exploring Isoeleutherin analogs indicate that even minor structural changes can significantly impact its activity:
- Anti-leishmanial activity: Analogs of Isoeleutherin show variations in their activity against Leishmania parasites, suggesting the importance of specific structural features for optimal target engagement. []
- Toxicity: Structural modifications have led to the development of Isoeleutherin analogs with a lower mutagenic potential compared to the parent compound. []
Q9: What are the challenges in formulating Isoeleutherin for therapeutic use?
A: The development of Isoeleutherin as a therapeutic agent requires addressing challenges related to its stability and bioavailability. [] Specific formulation strategies are needed to improve its solubility and enhance its delivery to target tissues.
Q10: What SHE regulations are relevant to Isoeleutherin research and development?
A10: While specific SHE regulations are not discussed in the provided research, researchers must adhere to ethical guidelines and standard operating procedures for handling and studying natural products. Environmental impact assessments might be necessary for large-scale production.
Q11: What is the relationship between Isoeleutherin's pharmacokinetic properties and its in vivo activity?
A11: While research highlights Isoeleutherin's in vitro activity, further in vivo studies are needed to establish a clear relationship between its pharmacokinetic properties and its efficacy in animal models and clinical settings.
Q12: What in vitro models have been used to study Isoeleutherin's biological activity?
A12: Several in vitro models have been employed, including:
- Micronucleus test: This test assesses the genotoxicity of Isoeleutherin in human hepatoma cells (HepG2). []
- Antileishmanial assays: Isoeleutherin's activity against Leishmania parasites has been evaluated in vitro. []
- Antibacterial assays: Research has explored the antibacterial potential of Isoeleutherin against Staphylococcus aureus, including methicillin-resistant strains (MRSA). []
- Antifungal assays: Isoeleutherin exhibits antifungal activity against various fungal species, including Cladosporium sphaerospermum, a plant pathogen. []
- Cytotoxicity assays: MTT assays have been used to evaluate Isoeleutherin's inhibitory effects on the proliferation of cancer cell lines, such as K562 (human erythroleukemia). []
Q13: What is the safety profile of Isoeleutherin?
A13: While Isoeleutherin exhibits promising biological activities, comprehensive toxicological studies are essential to determine its safety profile, including potential long-term effects.
Q14: What are the potential strategies for improving the delivery of Isoeleutherin to target tissues?
A14: Targeted drug delivery systems, such as nanoparticles or liposomes, hold promise for enhancing Isoeleutherin's delivery to specific tissues, thereby improving its efficacy and potentially reducing off-target effects.
Q15: Are there any known biomarkers associated with Isoeleutherin's efficacy or toxicity?
A15: The current research does not identify specific biomarkers associated with Isoeleutherin. Identifying such biomarkers could help predict treatment response, monitor therapeutic efficacy, and manage potential adverse effects.
Q16: What analytical methods are used to characterize and quantify Isoeleutherin?
A16: Various analytical techniques have been employed:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with different detectors, allows the separation and quantification of Isoeleutherin in complex mixtures. [, ]
- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and selective method allows for the accurate quantification of Isoeleutherin in biological samples, including plasma and tissues. []
- Micellar Electrokinetic Chromatography (MEKC): This technique provides a rapid and efficient approach for separating and analyzing Isoeleutherin and other related compounds. []
- Monolithic Capillary Electrochromatography (CEC): This method enables the separation and analysis of Isoeleutherin enantiomers, providing valuable information about its stereochemistry and biological activity. []
Q17: What is the environmental fate of Isoeleutherin?
A17: The provided research does not delve into the environmental impact and degradation pathways of Isoeleutherin. Future studies should address these aspects, particularly if large-scale production for pharmaceutical applications is considered.
Q18: How do the dissolution and solubility properties of Isoeleutherin affect its bioavailability?
A: Isoeleutherin's limited solubility in aqueous media presents a challenge for its bioavailability. [] Formulation strategies to improve its dissolution rate and solubility are crucial for enhancing its absorption and therapeutic efficacy.
Q19: What are the key parameters considered in validating analytical methods for Isoeleutherin analysis?
A: Validation of analytical methods, such as UPLC-MS/MS and HPLC, involves evaluating parameters like accuracy, precision, linearity, sensitivity (limit of detection and limit of quantification), specificity, recovery, and stability to ensure reliable and reproducible results. [, , ]
Q20: What measures are crucial for ensuring the quality and consistency of Isoeleutherin during development and manufacturing?
A20: Implementing robust quality control measures throughout the development and manufacturing processes is essential. This includes standardizing extraction procedures, characterizing and authenticating the isolated compound, and establishing specifications for purity, stability, and other critical quality attributes.
Q21: Does Isoeleutherin induce any immunological responses?
A21: The provided research does not provide information regarding Isoeleutherin's potential immunogenicity. Future studies should investigate its potential to elicit immune responses and explore strategies to mitigate any undesirable immunological effects.
A21: These aspects are not covered in the provided research articles. Future investigations could address these points to provide a more comprehensive understanding of Isoeleutherin's potential as a therapeutic agent.
Q22: What are the key historical milestones in Isoeleutherin research?
A22: Research on Isoeleutherin spans several decades, with key milestones including:
- Early isolation and structural elucidation: Isoeleutherin was first isolated from Eleutherine bulbosa, and its structure was determined using chemical degradation and spectroscopic methods. [, , ]
- Development of synthetic routes: Various synthetic strategies have been developed to access Isoeleutherin and its analogs, facilitating further investigations into its biological activity and potential therapeutic applications. [, , , , , , , , ]
- Exploration of diverse biological activities: Research has increasingly focused on understanding the diverse biological activities of Isoeleutherin, including its anti-leishmanial, anticancer, anti-inflammatory, antibacterial, and antifungal properties. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2560880.png)

![2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2560883.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2560887.png)
![[4-(Benzylsulfonyl)phenyl]acetic acid](/img/structure/B2560888.png)
![Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2560891.png)
![3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2560892.png)



![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate](/img/structure/B2560899.png)

